molecular formula C19H20FN3O B2923050 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea CAS No. 941908-46-9

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea

Cat. No.: B2923050
CAS No.: 941908-46-9
M. Wt: 325.387
InChI Key: IRZNFQZNKXFIIT-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea typically involves the reaction of an indole derivative with a fluorophenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as crystallization, distillation, and chromatography are commonly used.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-indol-3-yl)-3-phenylurea: Lacks the fluorophenethyl group, which may affect its biological activity.

    1-(1-ethyl-1H-indol-3-yl)-3-(4-chlorophenethyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    1-(1-ethyl-1H-indol-3-yl)-3-(4-methylphenethyl)urea: The presence of a methyl group may influence its chemical properties and biological effects.

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea is unique due to the presence of both the indole and fluorophenethyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(20)10-8-14/h3-10,13H,2,11-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZNFQZNKXFIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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